(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Overview
Description
(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H12BF3O3 It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a propoxy group and a trifluoromethyl group
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound participates in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds and has been successful due to its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 2-propoxy-5-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically uses palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 or NaOH in solvents like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields phenolic derivatives.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a propoxy group and a trifluoromethyl group, which confer distinct electronic and steric properties. Compared to similar compounds, it offers enhanced reactivity in cross-coupling reactions and greater stability under various reaction conditions. The trifluoromethyl group also imparts unique chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
[2-propoxy-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-2-5-17-9-4-3-7(10(12,13)14)6-8(9)11(15)16/h3-4,6,15-16H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXWTWSMVNMSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681636 | |
Record name | [2-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1162257-29-5 | |
Record name | B-[2-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1162257-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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